Isoquinoline, 5-bromo-3,8-dichloro-

p38 MAPK inhibition Kinase inhibitor Medicinal chemistry

A strategically tri-halogenated isoquinoline with a distinct 3,5,8-substitution pattern, validated as a nanomolar p38α MAPK inhibitor (IC50=41 nM) and MAO-B inhibitor (209 nM). The C5 bromine enables rapid Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig), while C3/C8 chlorines offer orthogonal SNAr reactivity and improved metabolic stability. Ideal for kinase and CNS drug discovery programs requiring rapid SAR exploration from a single scaffold. Procure now to accelerate your medicinal chemistry projects.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
Cat. No. B13920972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 5-bromo-3,8-dichloro-
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H
InChIKeyIVVDTDZTRVEJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,8-dichloroisoquinoline CAS 1690650-75-9: Molecular Profile and Procurement Rationale for Halogenated Isoquinoline Scaffolds


Isoquinoline, 5-bromo-3,8-dichloro- (CAS 1690650-75-9; molecular formula C9H4BrCl2N; molecular weight 276.94) is a polyhalogenated heteroaromatic compound characterized by a unique 3,5,8-substitution pattern on the isoquinoline bicyclic framework. The molecule serves as a synthetic intermediate of interest in medicinal chemistry programs targeting kinase inhibition and central nervous system disorders , [1]. Its tri-halogenated architecture establishes the foundational molecular context for understanding its differentiated profile relative to mono- and di-halogenated analogs.

5-Bromo-3,8-dichloroisoquinoline: Why Halogen Position and Count Dictate Biological Target Engagement and Synthetic Utility


Substituting 5-bromo-3,8-dichloroisoquinoline with simpler analogs such as 5-bromoisoquinoline (CAS 34784-04-8) or 3,8-dichloroisoquinoline (CAS 1184843-27-3) cannot replicate its distinctive biological and synthetic profile. The concurrent presence of bromine at the C5 position and chlorine atoms at both C3 and C8 creates a unique combination of steric bulk, electronic modulation of the aromatic π-system, and orthogonal synthetic handles [1]. The C5 bromine provides a reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) essential for scaffold diversification, while the C3 and C8 chlorines impart metabolic stability and modulate binding pocket complementarity in kinase and MAO enzyme targets [2], [3]. The precise regiochemistry alters both the vector of substitution and the compound's physicochemical properties relative to regioisomers such as 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) . The quantitative evidence below substantiates these claims.

5-Bromo-3,8-dichloroisoquinoline Quantitative Differentiation: Comparative Assay Data and Synthetic Orthogonality Analysis


p38alpha MAPK Inhibitory Potency: 5-Bromo-3,8-dichloroisoquinoline vs. Structurally Diverse Quinoline/Quinolinone Inhibitors

5-Bromo-3,8-dichloroisoquinoline demonstrates nanomolar inhibitory activity against p38alpha mitogen-activated protein kinase (MAPK), a key target in inflammatory and autoimmune diseases. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using ATF-2 as substrate with 60-minute incubation, the compound exhibited an IC50 of 41 nM [1]. For comparative context, the prototypical quinolinone-based p38alpha MAPK inhibitor 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (Compound 5) displayed an IC50 of 1.8 μM (1800 nM) under comparable assay conditions, representing a >40-fold potency differential [2]. This potency places the 5-bromo-3,8-dichloro substitution pattern among the more active halogenated isoquinoline scaffolds evaluated in this target class, although direct isoquinoline-to-isoquinoline comparator data within a single study is currently absent from the public domain.

p38 MAPK inhibition Kinase inhibitor Medicinal chemistry IC50

Monoamine Oxidase B (MAO-B) Inhibition: Rat Brain Mitochondrial Activity of 5-Bromo-3,8-dichloroisoquinoline vs. 4-Organoseleno-Isoquinoline Derivatives

5-Bromo-3,8-dichloroisoquinoline inhibits rat brain monoamine oxidase B (MAO-B), an enzyme implicated in dopamine catabolism and a therapeutic target for Parkinson's disease. Spectrophotometric assessment of 4-hydroxyquinoline production in Sprague-Dawley rat brain mitochondrial homogenate yielded an IC50 of 209 nM [1]. In a cross-study comparison, a representative 4-organoseleno-isoquinoline derivative (Compound 2, unsubstituted selenoisoquinoline) exhibited an IC50 of 36.45 μM (36,450 nM) against cerebral MAO-B [2]. This represents an approximately 174-fold potency advantage for the halogenated 5-bromo-3,8-dichloro analog over the organoselenium comparator. It should be noted that the assays differ in species and substrate detection methodology, which introduces cross-study variability.

MAO-B inhibition Neurodegenerative disease Parkinson's disease Enzymatic assay

Synthetic Orthogonality: Regioselective C5 Bromine Cross-Coupling Handle vs. C3 and C8 Chlorine Functionality in 5-Bromo-3,8-dichloroisoquinoline

5-Bromo-3,8-dichloroisoquinoline possesses a strategically differentiated halogen portfolio: a C5 bromine atom reactive toward Pd-catalyzed cross-coupling reactions, flanked by less reactive C3 and C8 chlorines that can serve as metabolic blocking groups or undergo orthogonal nucleophilic aromatic substitution (SNAr) under more forcing conditions. This contrasts with 5-bromoisoquinoline, which lacks the C3/C8 chlorine handles for subsequent functionalization or metabolic modulation . Prior art demonstrates that 5-bromoisoquinoline derivatives undergo efficient Suzuki cross-coupling with arylboronic acids under Pd catalysis, enabling installation of aryl, heteroaryl, and other functional groups at the C5 position [1]. The presence of two additional chlorine atoms in the target compound expands the accessible chemical space by enabling sequential diversification strategies not possible with mono-halogenated analogs.

Suzuki coupling Palladium catalysis Cross-coupling C-H functionalization Synthetic intermediate

Molecular Weight and Lipophilicity Differentiation: 5-Bromo-3,8-dichloroisoquinoline vs. Regioisomeric Bromo-chloroisoquinolines

The tri-halogenated 5-bromo-3,8-dichloro substitution pattern (molecular weight 276.94; molecular formula C9H4BrCl2N) confers distinct physicochemical properties relative to regioisomeric and structurally related di-halogenated analogs. Specifically, 5-bromo-8-chloroisoquinoline (CAS 956003-79-5; MW 242.50) and 5-bromo-3-chloroisoquinoline (CAS 1029720-67-9; MW 242.50) each contain only one chlorine substituent , . The additional chlorine in the target compound increases molecular weight by approximately 34.44 Da and is expected to increase calculated logP (lipophilicity) while reducing aqueous solubility relative to di-halogenated comparators. These differences affect membrane permeability, metabolic stability, and off-target binding profiles. The 3,8-dichloro arrangement may also provide a unique conformational constraint and electronic environment at the heterocyclic nitrogen, potentially influencing hydrogen-bonding capacity and target recognition compared to regioisomers with different chlorine placement.

Physicochemical properties Molecular weight Lipophilicity Drug-likeness Medicinal chemistry

Evidence Strength Advisory: Limitations in Publicly Available Direct Comparator Data for 5-Bromo-3,8-dichloroisoquinoline

A comprehensive review of primary literature, patents, and authoritative databases (excluding prohibited vendor sites) reveals a notable paucity of published head-to-head comparative studies evaluating 5-bromo-3,8-dichloroisoquinoline against its closest structural analogs under identical experimental conditions. The binding affinity data retrieved from BindingDB (IC50 values of 41 nM for p38alpha MAPK and 209 nM for MAO-B) represent the most robust quantitative characterization available [1], [2]. However, these values lack direct isoquinoline-to-isoquinoline comparator data within the same assay system. The differentiation claims advanced in this guide rely predominantly on cross-study comparisons and class-level inferences, which introduce methodological variability and limit the strength of direct substituent-effect conclusions. No peer-reviewed publications were identified that systematically evaluate the 5-bromo-3,8-dichloro substitution pattern against other halogenated isoquinoline regioisomers in parallel. Procurement decisions should be informed by this evidence landscape, and internal validation against specific comparators of interest may be warranted.

Data availability Evidence quality Procurement due diligence

5-Bromo-3,8-dichloroisoquinoline High-Value Application Scenarios: Evidence-Aligned Procurement Use Cases


Hit-to-Lead Optimization in p38alpha MAPK Inhibitor Programs

Drug discovery teams pursuing novel p38alpha MAPK inhibitors for inflammatory, autoimmune, or oncology indications can deploy 5-bromo-3,8-dichloroisoquinoline as a validated hit scaffold with confirmed nanomolar potency (IC50 = 41 nM) [1]. The compound provides an attractive starting point for structure-activity relationship (SAR) exploration around the halogenated isoquinoline core, with the C5 bromine enabling rapid analog generation via Suzuki coupling and the C3/C8 chlorines offering opportunities for secondary optimization of metabolic stability and selectivity. Procurement is indicated for programs requiring a potent kinase inhibitor scaffold with established synthetic tractability.

MAO-B Inhibitor Discovery for Neurodegenerative Disease Research

Neuroscience research groups investigating MAO-B inhibition as a therapeutic strategy for Parkinson's disease and related movement disorders should consider 5-bromo-3,8-dichloroisoquinoline based on its 209 nM IC50 against rat brain mitochondrial MAO-B [2]. This potency level positions the compound as a viable tool compound or lead scaffold for CNS drug discovery, particularly when compared to organoselenium-based alternatives that exhibit IC50 values in the micromolar range (e.g., 36.45 μM for unsubstituted selenoisoquinoline) [3]. The compound's halogenation pattern may also confer favorable blood-brain barrier penetration characteristics warranting further investigation.

Diversity-Oriented Synthesis via Sequential Halogen Functionalization

Organic synthesis laboratories and medicinal chemistry CROs seeking to maximize chemical space exploration from a single scaffold should procure 5-bromo-3,8-dichloroisoquinoline for its tri-halogenated architecture. The C5 bromine serves as a primary cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) [4], while the C3 and C8 chlorines remain available for subsequent SNAr reactions or can be retained to modulate physicochemical and metabolic properties. This orthogonal reactivity enables a 'diversity-first' approach to library synthesis, generating three distinct generations of analogs from one starting material.

Property Space Exploration for Halogenated Heteroaromatic Scaffolds

Computational chemistry and property prediction groups evaluating the impact of halogen substitution on molecular properties can utilize 5-bromo-3,8-dichloroisoquinoline (MW = 276.94) as a representative tri-halogenated isoquinoline benchmark. The compound's molecular weight and calculated lipophilicity occupy a distinct region of property space relative to di-halogenated regioisomers such as 5-bromo-8-chloroisoquinoline and 5-bromo-3-chloroisoquinoline (both MW = 242.50) , . Procurement is indicated for laboratories conducting systematic investigations of halogen effects on ADME parameters, target engagement, and off-target liability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinoline, 5-bromo-3,8-dichloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.